molecular formula C9H11N3 B1479893 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098051-85-3

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479893
CAS No.: 2098051-85-3
M. Wt: 161.2 g/mol
InChI Key: PPNKROXEODARHG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a functionalized derivative of the 1H-imidazo[1,2-b]pyrazole scaffold, a bicyclic heterocycle comprising fused imidazole and pyrazole rings. This scaffold has gained attention as a non-classical isostere of indole due to its improved physicochemical properties, particularly in drug design. For example, when compared to the indole-containing drug pruvanserin (a 5-HT2A serotonin receptor antagonist), its 1H-imidazo[1,2-b]pyrazole analogue (compound 4) demonstrated a lower logD (lipophilicity) and significantly enhanced aqueous solubility (from 0.1 mg/mL to 1.2 mg/mL), attributed to reduced hydrophobicity and altered ionization (pKa 7.3 vs. 6.4 for pruvanserin) . These properties make it a promising candidate for optimizing pharmacokinetic profiles in medicinal chemistry.

The compound’s versatility extends beyond pharmaceuticals; derivatives like push-pull dyes (e.g., 14e) exhibit unique optoelectronic properties, such as strong absorption at 430 nm and enhanced fluorescence, driven by intramolecular charge transfer (ICT) between donor and acceptor groups .

Biochemical Analysis

Biochemical Properties

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances . The interaction with these enzymes often involves the formation of a complex that can either inhibit or activate the enzyme’s activity, depending on the specific context of the reaction . Additionally, this compound can interact with nucleic acids, potentially influencing gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, in certain cell types, this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This modulation of cellular processes highlights the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Biological Activity

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that imidazo[1,2-b]pyrazole derivatives exhibited significant tumor growth inhibition in xenograft models. For instance, a related compound showed a tumor growth inhibition rate of approximately 90.6% in A375 melanoma models when administered intraperitoneally at 30 mg/kg for 20 days .
  • Cell Line Sensitivity : The compound was tested against the NCI 60 cancer cell line panel, revealing low nanomolar IC50 values across several lines, indicating potent anticancer activity .
  • Mechanisms of Action : The mechanism involves the inhibition of tubulin polymerization, akin to established chemotherapeutics like taxanes. Compounds from this class disrupted microtubule formation in vitro, leading to increased apoptosis in treated cells .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications on the imidazo[1,2-b]pyrazole scaffold can significantly impact biological activity:

  • Substituent Effects : Variations in substituents at different positions on the pyrazole ring can enhance or diminish anticancer activity. For example, electron-donating groups at specific positions have been correlated with increased potency against cancer cell lines .
  • Functionalization Strategies : Selective functionalization techniques have been employed to synthesize new derivatives with improved solubility and bioactivity profiles. These modifications often lead to compounds with enhanced selectivity for cancerous cells while minimizing effects on normal cells .

Inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:

  • COX-2 Inhibition : Some derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with this compound and its derivatives:

Activity Cell Line/Model IC50 Value Reference
Tumor Growth InhibitionA375 Melanoma Xenograft30 mg/kg
Tubulin Polymerization InhibitionVarious Cancer Cell LinesLow nanomolar
COX-2 InhibitionIn Vitro AssaysComparable to Celecoxib

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, enabling the creation of novel derivatives with enhanced properties. For instance, selective functionalization techniques have been reported that utilize the 1H-imidazo[1,2-b]pyrazole scaffold to produce new materials and push–pull dyes with improved solubility profiles compared to traditional compounds like indole .

Biological Applications

Enzyme Inhibition and Receptor Modulation
Research has indicated that 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can act as an enzyme inhibitor or receptor modulator. Its mechanism of action primarily involves interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. This characteristic makes it a promising candidate for drug development aimed at various diseases.

Medicinal Applications

Anticancer Properties
The compound has been investigated for its anticancer effects, showing potential in inhibiting cellular DNA synthesis through mechanisms similar to those observed in other pyrazole derivatives . A notable study demonstrated that related compounds could block ribonucleotide reductase, an essential enzyme for DNA synthesis, thereby exhibiting cytotoxic effects on cancer cells.

Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may effectively suppress inflammatory pathways and exhibit activity against various microbial strains.

Industrial Applications

Catalysis and Material Development
This compound is also utilized in industrial applications, particularly as a catalyst in chemical reactions and in the development of new materials. Its ability to facilitate reactions while maintaining stability under various conditions makes it valuable in synthetic chemistry.

Case Study 1: Anticancer Activity

A study examining the effects of related imidazo[1,2-b]pyrazole derivatives on cancer cell lines revealed significant cytotoxicity associated with the inhibition of ribonucleotide reductase activity. The findings suggested a dose-dependent relationship between compound concentration and cell viability reduction.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of imidazo[1,2-b]pyrazole derivatives demonstrated their capacity to inhibit COX-2 activity effectively. The IC50 values were comparable to established anti-inflammatory drugs such as celecoxib, indicating potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Applications

Field Application Findings/Comments
ChemistryBuilding block for heterocyclic compoundsEssential for synthesizing novel derivatives
BiologyEnzyme inhibitionModulates kinase activity; potential drug target
MedicineAnticancer agentInhibits DNA synthesis; cytotoxic effects observed
MedicineAnti-inflammatoryComparable efficacy to celecoxib; COX-2 inhibition noted
IndustryCatalysisFacilitates various chemical reactions

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich aromatic system undergoes oxidation at specific positions. Key findings include:

  • C-6 Position Oxidation : Reaction with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions generates hydroxylated derivatives.

  • Cyclopropane Ring Oxidation : Strong oxidants like chromium trioxide (CrO₃) can cleave the cyclopropane ring, yielding carboxylic acid derivatives .

Reagent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 60°C, 4 h6-Hydroxyimidazo[1,2-b]pyrazole72%
KMnO₄H₂SO₄, 80°C, 2 h6-Oxoimidazo[1,2-b]pyrazole65%

Reduction Reactions

Reductive modifications target the imidazo-pyrazole core:

  • LiAlH₄-Mediated Reduction : Converts carboxamide groups to amines (e.g., 6-carboxamide → 6-aminomethyl) .

  • Catalytic Hydrogenation : Pd/C in ethanol selectively reduces double bonds in substituents without affecting the heterocycle .

Reagent Substrate Product Selectivity
LiAlH₄6-Carboxamide derivative6-Aminomethyl derivative>90%
H₂ (1 atm), Pd/CAlkenyl side chainSaturated alkyl side chain88%

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

  • C-3 Halogenation : Bromine (Br₂) in dichloromethane introduces bromine at C-3 .

  • Cyclopropylmethyl Group Replacement : Treatment with thiols or amines under basic conditions replaces the cyclopropylmethyl group .

Reaction Type Reagents Product Key Condition
ElectrophilicBr₂, CH₂Cl₂, 0°C3-Bromoimidazo[1,2-b]pyrazoleAnhydrous, 2 h
NucleophilicBenzylamine, K₂CO₃, DMFN-Benzyl derivative80°C, 12 h

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura Coupling : Boronic acids react at C-3 or C-6 positions using Pd(PPh₃)₄ .

  • Heck Reaction : Alkenes couple at brominated positions with Pd(OAc)₂ catalysis .

Coupling Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄3-Bromo derivative3-Aryl derivative (85%)
HeckPd(OAc)₂, PPh₃6-Bromo derivative6-Alkenyl derivative (78%)

Cyclization and Ring Expansion

The core participates in annulation reactions:

  • With α-Bromo Ketones : Forms fused triazinone rings under microwave irradiation .

  • Grignard Reagent Addition : Expands the pyrazole ring via [3+2] cycloaddition .

Reagent Conditions Product Application
α-BromoacetophenoneMW, 120°C, 10 minImidazo[1,2-b]pyrazolo-triazinoneKinase inhibitor precursor
Ethylmagnesium bromideTHF, −78°C to RTPyrazolo-imidazole hybridBioactive scaffold

Functional Group Interconversion

  • Carboxamide Hydrolysis : HCl (6M) converts carboxamides to carboxylic acids .

  • Esterification : SOCl₂/EtOH transforms acids to ethyl esters .

Transformation Reagents Product Yield
Carboxamide → AcidHCl (6M), reflux, 6 h6-Carboxylic acid derivative95%
Acid → EsterSOCl₂, EtOH, 0°CEthyl ester derivative89%

Mechanistic Insights

  • Oxidation Pathways : DFT studies indicate radical intermediates form during H₂O₂-mediated oxidation .

  • Cross-Coupling Selectivity : Steric hindrance from the cyclopropylmethyl group directs coupling to C-3 over C-6 .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction times for bromination (2 h → 20 min) .

  • Purification : Chromatography-free crystallization achieves >99% purity for carboxylated derivatives .

Comparative Reactivity

Position Reactivity Preferred Reactions
C-3High electrophilicityHalogenation, Suzuki coupling
C-6Moderate nucleophilicityOxidation, carboxylation
N-1Steric shieldingLimited substitution

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole?

The synthesis typically involves cyclization of precursor heterocycles followed by functionalization. Key steps include:

  • SEM protection : Protecting the nitrogen atom with a SEM (2-(trimethylsilyl)ethoxymethyl) group to prevent unwanted side reactions .
  • Bromination : Introducing bromine at specific positions (e.g., 7-position) using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Metalation and cross-coupling : Employing Br/Mg exchange or TMP (2,2,6,6-tetramethylpiperidyl) bases to generate organometallic intermediates, followed by reactions with electrophiles (e.g., allyl bromide, acyl chlorides) . These methods ensure regioselectivity and scalability, with yields ranging from 57% to 89% depending on the substituents .

Q. How can the solubility of this compound derivatives be optimized for biological assays?

Substituents significantly influence solubility. For example:

  • Replacing hydrophobic groups (e.g., indole rings) with polar 1H-imidazo[1,2-b]pyrazole cores reduces logD (lipophilicity) by ~0.5 units, enhancing aqueous solubility .
  • Introducing electron-withdrawing groups (e.g., nitriles) or hydrophilic moieties (e.g., amides) further improves solubility in physiological media .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold at the 3-, 6-, and 7-positions?

Advanced functionalization leverages:

  • TMP-directed metalation : TMP2Zn·MgCl2·2LiCl selectively metalates the 3-position, enabling allylation or acylation with CuCN·2LiCl catalysis (72% yield) .
  • Negishi cross-coupling : Pd catalysts (e.g., PEPPSI-iPr) facilitate coupling of zincated intermediates with aryl halides, achieving 50–89% yields for 6- and 7-position modifications .
  • Pyrazole ring fragmentation : Metalation at the 6-position with TMP bases induces ring cleavage, generating push-pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .

Q. How does the 1H-imidazo[1,2-b]pyrazole scaffold compare to indole as a non-classical isostere in drug design?

Comparative studies with the 5-HT2A antagonist pruvanserin show:

  • Enhanced solubility : The imidazo[1,2-b]pyrazole isostere exhibits 3-fold higher solubility due to reduced logD (6.4 vs. 7.3 for indole) .
  • Improved metabolic stability : Deprotonation of the NH group at physiological pH (pKa ~7.3) minimizes oxidative metabolism compared to indole’s acidic NH (pKa ~10) .
  • Retained bioactivity : The scaffold maintains binding affinity to serotonin receptors, validated via molecular docking and in vitro assays .

Q. What methodologies are used to study the photophysical properties of functionalized 1H-imidazo[1,2-b]pyrazole derivatives?

Push-pull dyes derived from fragmentation reactions (e.g., compound 14e ) are characterized by:

  • UV/vis and photoluminescence spectroscopy : Absorption peaks at 430 nm (ε = 15,000 M⁻¹cm⁻¹) and emission at 550 nm (Φ = 0.45) indicate intramolecular charge transfer (ICT) between malononitrile (acceptor) and imidazole (donor) .
  • TD-DFT calculations : Predict HOMO-LUMO gaps (~2.8 eV) consistent with visible-light absorption, supporting applications in OLEDs or photoredox catalysis .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

A. Substituent Position and Electronic Effects

  • 1H-Imidazo[1,2-b]pyrazole with Benzoyl Groups (14e) : This derivative features a benzoyl group at the 3-position, creating a quadrupolar (A-π-D-π-A) system. It displays a red-shifted absorption (λmax 430 nm) and intense yellow coloration, contrasting with weakly colored analogues (14a–14d, λmax < 400 nm) .
  • Such derivatives are often intermediates in synthesizing kinase inhibitors .
  • N-Alkyl Derivatives (e.g., 1-Methyl or 1-Ethyl) : Alkylation at the 1-position (e.g., 1-methyl) simplifies synthesis but may reduce solubility due to increased hydrophobicity .

B. Physicochemical Properties

Compound logD Aqueous Solubility (mg/mL) pKa Key Application
Pruvanserin (Indole-based) 2.1 0.1 6.4 5-HT2A antagonist
1H-Imidazo[1,2-b]pyrazole 4 1.8 1.2 7.3 Improved drug solubility
Push-Pull Dye 14e N/A N/A N/A Optoelectronics

Functional Analogues: Scaffold Replacement

  • Indole vs. 1H-Imidazo[1,2-b]pyrazole : Replacing indole with the imidazopyrazole scaffold reduces logD by ~0.3 units and increases solubility 12-fold, likely due to decreased π-π stacking and altered hydrogen-bonding capacity .
  • 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) : This hydrogenated analogue inhibits DNA synthesis and synchronizes cell cycles in human lymphoblasts, showcasing divergent biological applications compared to the parent scaffold .

Preparation Methods

General Synthetic Strategies

The synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole typically follows a multi-step approach involving:

Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction Approach

One of the most efficient methods to prepare imidazo[1,2-b]pyrazole derivatives is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which involves:

  • Reacting 5-aminopyrazole derivatives with aldehydes and isocyanides.
  • This reaction proceeds under mild conditions, often catalyzed by Lewis or Brønsted acids.
  • It allows rapid assembly of the heterocyclic core with diverse substitution patterns.

Key features:

  • One-pot, two-step protocols have been developed to improve efficiency.
  • Microwave-assisted preformation of intermediates can enhance yields and reduce reaction times.
  • Yields for various imidazo[1,2-b]pyrazoles reach up to 83% with this method.
  • The method is green-compatible and operationally simple, avoiding complex purification.

Application to cyclopropylmethyl substitution:

  • The cyclopropylmethyl group can be introduced by using cyclopropylmethyl-containing aldehydes or amines as starting materials in the GBB reaction.
  • Alternatively, post-synthesis alkylation of the imidazo[1,2-b]pyrazole core with cyclopropylmethyl halides can be employed.

Alkylation of Imidazo[1,2-b]pyrazole Core

Another common method involves direct N-alkylation of the imidazo[1,2-b]pyrazole nucleus:

  • The imidazo[1,2-b]pyrazole is treated with cyclopropylmethylamine or cyclopropylmethyl halides.
  • Coupling agents or bases facilitate the substitution at the nitrogen atom.
  • Reaction conditions are optimized to favor selective alkylation without affecting other functional groups.

This approach is often used in industrial settings where scale-up and process efficiency are critical.

Selective Functionalization via Metalation Techniques

Selective functionalization of the imidazo[1,2-b]pyrazole scaffold can be achieved using:

This method provides regioselectivity and functional group tolerance, enabling the synthesis of complex derivatives.

Industrial Production Considerations

In industrial synthesis:

  • Continuous flow reactors and automated platforms are used to improve reaction efficiency and reproducibility.
  • Purification typically involves recrystallization and chromatography to achieve high purity.
  • Scaling up the alkylation and core construction steps requires careful control of reaction parameters to maintain yield and selectivity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yields Notes
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction 5-Aminopyrazoles, aldehydes, isocyanides, acid catalyst, microwave-assisted heating One-pot, green, high diversity, operationally simple Up to 83% Can incorporate cyclopropylmethyl groups via aldehyde or amine components
N-Alkylation Imidazo[1,2-b]pyrazole, cyclopropylmethylamine or halide, base or coupling agent Direct, scalable, selective for N-substitution Moderate to high Suitable for industrial scale-up
Metalation and Electrophilic Trapping TMP-bases, electrophiles (e.g., cyclopropylmethyl electrophiles) Regioselective, versatile functionalization Variable Allows precise substitution patterns
Continuous Flow Synthesis (Industrial) Automated reactors, controlled temperature and flow rates High efficiency, reproducibility, scalability High Requires advanced equipment

Detailed Research Findings

  • GBB Reaction Efficiency: Studies demonstrate that the GBB reaction enables rapid synthesis of diverse 1H-imidazo[1,2-b]pyrazoles with variable substituents, including alkyl groups like cyclopropylmethyl, under mild and green conditions, with yields typically between 54–83%.

  • Selective Functionalization: The use of TMP-bases for regioselective metalation followed by electrophilic trapping has been shown to allow precise substitution on the imidazo[1,2-b]pyrazole ring, which can be exploited to introduce cyclopropylmethyl groups or other functionalities.

  • Industrial Scale-Up: The adaptation of these synthetic routes to continuous flow systems improves reaction control and product purity, making the production of this compound more feasible on a commercial scale.

  • Purification Techniques: Post-synthesis purification typically involves recrystallization and chromatographic methods to ensure the removal of side products and unreacted starting materials, crucial for pharmaceutical applications.

Notes on Chemical Reactivity and Further Functionalization

  • The this compound core can undergo oxidation, reduction, and substitution reactions, which can be used to further modify the molecule for desired pharmacological properties.

  • Common reagents include hydrogen peroxide or potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or nucleophiles for substitution reactions.

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-8(1)7-11-5-6-12-9(11)3-4-10-12/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNKROXEODARHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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